
2-Azaniumyl-3-(4-chlorophenyl)propanoate
Overview
Description
2-Azaniumyl-3-(4-chlorophenyl)propanoate is an ammonium salt of a propanoic acid derivative featuring a 4-chlorophenyl substituent. The compound’s structure comprises a zwitterionic form, where the ammonium group (NH₃⁺) and the carboxylate anion (COO⁻) coexist, enhancing its polarity and aqueous solubility compared to neutral analogs. This structural motif is common in bioactive molecules, particularly in pharmaceuticals and agrochemicals, due to the 4-chlorophenyl group’s electron-withdrawing properties, which influence electronic distribution and intermolecular interactions .
Preparation Methods
Asymmetric Hydrogenation of Enamide Precursors
This method employs chiral catalysts to achieve high enantiomeric excess (ee). A substituted cinnamic acid derivative, such as methyl (Z)-3-(4-chlorophenyl)propenoate , undergoes hydrogenation using Rhodium (Rh) or Ruthenium (Ru) catalysts.
Reaction Conditions:
Parameter | Value |
---|---|
Catalyst | Rh(COD)₂BF₄ with PPh₃ |
Pressure | 20 bar H₂ |
Solvent | Dichloromethane or Ethanol |
Temperature | 40–60°C |
Yield | 85–98% |
Mechanism : The prochiral enamide is hydrogenated stereoselectively, yielding the (S)-configured amino acid ester. Subsequent hydrolysis with LiOH or HCl generates the free amino acid .
Enzymatic Resolution of Racemic Mixtures
Racemic 4-chloro-DL-phenylalanine is resolved using acylase enzymes, which selectively deacylate the L-enantiomer.
Process Overview:
-
Racemate Synthesis :
-
Enzymatic Hydrolysis :
Performance Metrics :
Step | Yield | ee |
---|---|---|
Racemate Synthesis | 90–95% | N/A |
Enzymatic Resolution | 40–50% | >99% |
This method is scalable but requires recycling the undesired D-enantiomer .
Biocatalytic Ammonia Addition to Cinnamic Acids
Phenylalanine aminomutase (PAM) catalyzes the anti-Markovnikov addition of ammonia to 4-chlorocinnamic acid, directly forming 4-chloro-β-phenylalanine, which isomerizes to the α-form .
Key Data:
Parameter | Value |
---|---|
Enzyme Source | Taxus chinensis (yew plant) |
Substrate | 4-Chlorocinnamic acid |
Reaction Time | 24–48 hours |
Yield | 70–80% |
ee | >99% |
This green chemistry approach avoids harsh conditions but requires optimized enzyme immobilization for industrial use .
Strecker Synthesis
A classical method involving 4-chlorobenzaldehyde, ammonium chloride, and potassium cyanide.
Reaction Pathway:
-
Aldehyde Condensation :
-
Hydrolysis :
Optimization :
Salt Formation for Purification
Crude 4-chloro-L-phenylalanine is purified via dicyclohexylamine (DCHA) salt formation.
Protocol:
-
Salt Precipitation :
-
Desalting :
Performance :
Step | Purity Improvement | Yield Retention |
---|---|---|
Salt Formation | 95% → 99.7% | 73–81% |
This step effectively removes optical isomers and byproducts .
Industrial-Scale Hydrogenation
Large-scale production uses continuous-flow reactors with Pd/C or Raney Ni catalysts.
Case Study (Patent US6342629B1):
-
Substrate : Methyl 3-amino-3-(4-chlorophenyl)propanoate.
-
Conditions : 50°C, 10 bar H₂, ethanol solvent.
Advantages :
Microwave-Assisted Synthesis
Rapid synthesis via microwave irradiation reduces reaction times.
Example:
Scientific Research Applications
Fenclonine is widely used in scientific research to study the effects of serotonin depletion. It has applications in:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed to investigate the role of serotonin in biological processes.
Medicine: Used experimentally to treat conditions like carcinoid syndrome and to study the effects of serotonin depletion on mood and behavior.
Industry: Utilized in the synthesis of other chemical compounds and pharmaceuticals.
Mechanism of Action
Fenclonine exerts its effects by irreversibly inhibiting tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin. This inhibition leads to a significant reduction in serotonin levels in the brain and other tissues. The depletion of serotonin affects various physiological processes, including mood regulation, sleep, and appetite .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Chlorophenyl Substitutions
Methyl (±)-2-chloro-3-(4-chlorophenyl)propanoate ():
- Substituents: A chlorine atom at position 2 and a 4-chlorophenyl group at position 3 of the propanoate backbone.
- Key Differences : Unlike the target compound, this analog lacks the ammonium group, resulting in reduced polarity and lower solubility in aqueous media.
- Applications : Historically used as a pesticide, but its tolerances were revoked due to regulatory concerns .
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride ():
- Substituents: An amino group (-NH₂) at position 3, protonated as a hydrochloride salt.
- Key Differences : The hydrochloride salt form enhances crystallinity and stability compared to the zwitterionic target compound. Both share the 4-chlorophenyl group, but the ionic states differ, affecting bioavailability and solubility (e.g., hydrochloride salt: moderate solubility vs. zwitterion: high solubility) .
Dichlorophenyl Derivatives
[2-(2,4-dichlorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate ():
- Substituents : A 2,4-dichlorophenyl group and an indole moiety.
- The indole group introduces π-π stacking capabilities absent in the target compound. This derivative’s higher molecular weight (calculated ~420 g/mol) contrasts with the target’s simpler structure (250.12 g/mol for a related hydrochloride salt) .
Pesticide-Related Compounds
Chlorfenvinphos and Chlorfenapyr ():
- Substituents: Complex organophosphate and pyrrole moieties with chlorophenyl groups.
- Key Differences : These pesticides exhibit broader bioactivity due to additional functional groups (e.g., phosphate esters in chlorfenvinphos, pyrrole rings in chlorfenapyr). The target compound’s simplicity may limit pesticidal efficacy but reduce toxicity risks .
Comparative Data Table
Compound Name | Molecular Weight (g/mol) | Substituents | Polarity | Applications |
---|---|---|---|---|
2-Azaniumyl-3-(4-chlorophenyl)propanoate | ~232.65 (estimated) | 4-ClPh, NH₃⁺, COO⁻ | High | Research/Pharmaceutical |
Methyl 3-amino-2-(4-ClPh)propanoate HCl | 250.12 | 4-ClPh, NH₂ (HCl salt) | Moderate | Pharmaceutical intermediate |
Methyl (±)-2-Cl-3-(4-ClPh)propanoate | 237.67 | 2-Cl, 4-ClPh | Low | Revoked pesticide |
[2-(2,4-diClPh)-2-oxoethyl]...propanoate | ~420.29 | 2,4-diClPh, indole | Low | Experimental compound |
Electronic and Reactivity Comparisons
- Electronegativity and Hardness: The 4-chlorophenyl group’s electron-withdrawing nature increases the compound’s absolute hardness (η), as defined by Parr and Pearson .
- Solubility: The zwitterionic form of the target compound enhances water solubility compared to neutral analogs like methyl (±)-2-chloro-3-(4-chlorophenyl)propanoate, which rely on ester groups for lipophilicity .
Biological Activity
2-Azaniumyl-3-(4-chlorophenyl)propanoate, also known as 4-chlorophenylalanine propanoate, is a quaternary ammonium compound with the molecular formula C₉H₁₀ClNO₂. This compound features a chlorinated aromatic ring , which contributes to its unique chemical properties and biological activities. The azanium group enhances its solubility in polar solvents, influencing its biological interactions and pharmacological potential.
Chemical Structure and Properties
The structural characteristics of this compound are crucial for its biological activity. The presence of the azanium group indicates that it can interact with various biological targets, potentially affecting enzyme activity and receptor binding.
Property | Value |
---|---|
Molecular Formula | C₉H₁₀ClNO₂ |
Molecular Weight | 201.64 g/mol |
Solubility | Soluble in polar solvents |
Toxicity | Acute toxic; irritant |
Biological Activity
Research indicates that this compound exhibits significant biological activity , particularly in pharmacological contexts. Its structure suggests potential interactions with various biological targets, including:
- Antimicrobial Activity : Compounds with similar structures often show antimicrobial properties, which may extend to this compound. This compound's chlorinated aromatic ring may enhance its effectiveness against certain pathogens.
- Enzyme Inhibition : The azanium group can influence enzyme activity by acting as a competitive inhibitor in biochemical pathways, potentially affecting metabolic processes.
Case Studies
Several studies have explored the biological effects of compounds similar to this compound:
- Antimicrobial Properties : A study demonstrated that derivatives of chlorinated phenylalanine exhibit varying levels of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the chlorinated phenyl group was linked to increased potency against specific strains.
- Pharmacological Applications : Research has suggested that compounds with similar structures can serve as precursors for developing new pharmaceuticals targeting neurological disorders due to their ability to cross the blood-brain barrier effectively.
- Toxicological Studies : Investigations into the toxicity of related compounds indicate that while some exhibit therapeutic effects, they also pose risks of acute toxicity and irritant effects, necessitating careful evaluation in clinical settings.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into the uniqueness of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Chlorophenylalanine | Contains a chlorinated phenyl group | Amino acid derivative used in protein synthesis |
2-Methyl-4-chlorophenylalanine | Methyl substitution on the phenyl ring | May exhibit altered biological activity |
3-Chloro-2-methylpropanoic acid | Chlorine substitution on a propanoic acid backbone | Different reactivity due to propanoic acid structure |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the laboratory-scale preparation of 2-Azaniumyl-3-(4-chlorophenyl)propanoate?
- Methodological Answer : Synthesis typically involves amino acid protection/deprotection steps. For example, tert-butoxycarbonyl (Boc) groups are used to protect the amine during intermediate formation, as seen in Boc-protected chlorophenylalanine derivatives . Esterification or hydrolysis steps may follow to achieve the final zwitterionic structure. Reaction optimization should include monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the 4-chlorophenyl and azaniumyl proton environments. Mass spectrometry (MS), particularly electrospray ionization (ESI-MS), confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies carboxylate and ammonium functional groups. For crystalline samples, X-ray diffraction provides absolute stereochemical confirmation .
Q. How is the purity of this compound validated in experimental workflows?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Differential scanning calorimetry (DSC) assesses thermal stability and polymorphic purity. Elemental analysis (EA) verifies C, H, N, and Cl content within ±0.4% theoretical values.
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data refinement for this compound?
- Methodological Answer : Discrepancies in X-ray data (e.g., high R-factors) require iterative refinement using software like SHELXL . Validate hydrogen bonding networks via the Cambridge Structural Database (CSD). Employ the PLATON toolkit for symmetry checks and Twinning Law analysis to detect pseudosymmetry . For ambiguous electron density, re-measure diffraction data at higher resolution or lower temperature.
Q. What experimental approaches are used to investigate ion clustering behavior in mass spectrometric studies?
- Methodological Answer : Collision-induced dissociation (CID) experiments quantify sodium ion (Na⁺) affinities, as demonstrated for analogous amino acids . Use tandem MS (MS/MS) to compare fragmentation pathways of [M+Na]⁺ vs. [M+H]⁺ adducts. Computational modeling (e.g., DFT) supplements experimental data to predict binding energetics and cluster geometries.
Q. How to design thermodynamic studies for this compound’s gas-phase reactions?
- Methodological Answer : Reaction calorimetry or isothermal titration calorimetry (ITC) measures enthalpy changes (ΔH°) for proton transfer or solvation. Gas-phase ion energetics are determined via threshold collision-induced dissociation (TCID) . Cross-reference with the NIST Chemistry WebBook for entropy (ΔS°) and Gibbs free energy (ΔG°) calculations.
Q. What strategies mitigate racemization during synthetic modification of this chiral compound?
- Methodological Answer : Use enantiomerically pure starting materials and low-temperature reaction conditions. Monitor optical rotation ([α]D) at each step. Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) confirms enantiomeric excess (≥99%). Boc-protection minimizes amine reactivity, reducing racemization risk .
Q. Data Analysis & Validation
Q. How are computational models validated against experimental data for this compound?
- Methodological Answer : Compare computed (e.g., Gaussian-optimized) vs. experimental bond lengths/angles from X-ray data . Use root-mean-square deviation (RMSD) analysis. Validate electrostatic potential maps against crystallographic electron density maps.
Q. What statistical methods resolve discrepancies in biological activity assays involving derivatives?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, dipole moment) with bioactivity. Use Bland-Altman plots for inter-laboratory assay comparisons. Bayesian inference models quantify uncertainty in IC₅₀ determinations.
Properties
IUPAC Name |
2-amino-3-(4-chlorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGWMJHCCYYCSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51274-82-9 (hydrochloride) | |
Record name | Fenclonine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045139 | |
Record name | Fenclonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Color/Form |
Crystals from methanol | |
CAS No. |
7424-00-2, 1991-78-2 | |
Record name | 4-Chloro-DL-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7424-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fenclonine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenclonine | |
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Record name | Phenylalanine, 4-chloro- | |
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Record name | Fenclonine | |
Source | EPA DSSTox | |
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Record name | 4-chloro-3-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.250 | |
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Record name | 3-(p-chlorophenyl)-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FENCLONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5J7E3L9SP | |
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Record name | Fenclonine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7747 | |
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Melting Point |
238-240 °C | |
Record name | Fenclonine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7747 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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